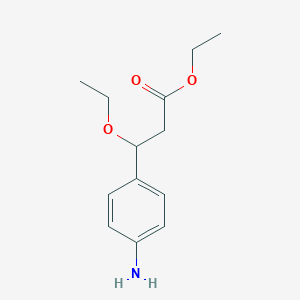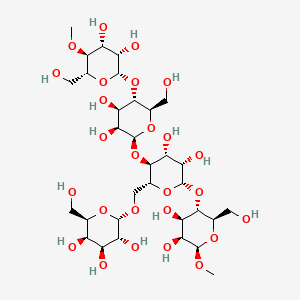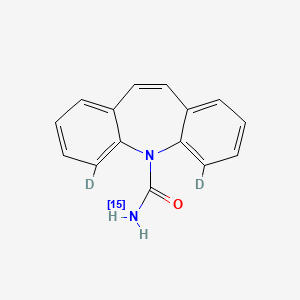![molecular formula C20H24N2OS B13845494 1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6](/img/structure/B13845494.png)
1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6 is a chemical compound belonging to the phenothiazine class of molecules. Phenothiazines are characterized by their tricyclic structure, which includes a nitrogen-containing thiazine ring linked to two benzene rings. This particular compound features a propanone group (a ketone functional group linked to a three-carbon side chain) attached to one end of the phenothiazine core and a dimethylaminopropyl group at the other end .
准备方法
The synthesis of 1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6 involves several steps. The general synthetic route includes the following steps:
Formation of the phenothiazine core: This is typically achieved through the cyclization of appropriate precursors under acidic conditions.
Introduction of the dimethylaminopropyl group: This step involves the alkylation of the phenothiazine core with a suitable alkylating agent, such as 1-bromo-3-dimethylaminopropane.
Attachment of the propanone group: This is done through a Friedel-Crafts acylation reaction using propanoyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6 has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other phenothiazine derivatives and as a reagent in organic synthesis.
Biology: It is used in studies involving the modulation of neurotransmitter levels and signaling pathways in the central nervous system.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential therapeutic effects, such as antipsychotic and antiemetic properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6 involves its interaction with cellular components by binding to specific receptors in the central nervous system. It primarily affects serotonin and norepinephrine receptors, leading to an increase in their extracellular concentrations. This modulation of neurotransmitter levels and signaling ultimately impacts mood, cognition, and behavior. The compound also has an antagonistic effect on certain dopamine receptors, further contributing to its impact on neurotransmission .
相似化合物的比较
1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6 can be compared with other similar compounds, such as:
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.
Thioridazine: A phenothiazine derivative with antipsychotic and sedative effects.
属性
分子式 |
C20H24N2OS |
|---|---|
分子量 |
346.5 g/mol |
IUPAC 名称 |
1-[10-[2-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]propan-1-one |
InChI |
InChI=1S/C20H24N2OS/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20/h6-12,14H,5,13H2,1-4H3/i3D3,4D3 |
InChI 键 |
UVOIBTBFPOZKGP-LIJFRPJRSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CC)C([2H])([2H])[2H] |
规范 SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


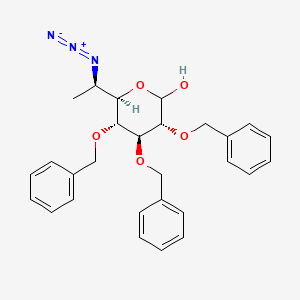
![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)
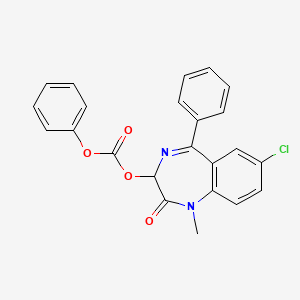
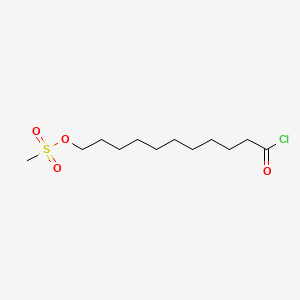

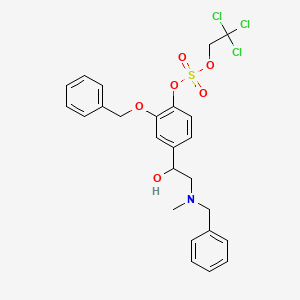
![5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester](/img/structure/B13845445.png)
![Methyl 4-{[(5-chloro-2-thienyl)-carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13845447.png)
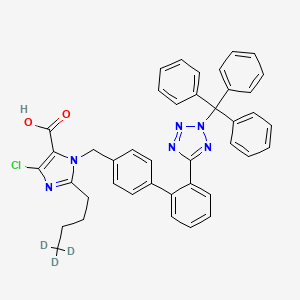
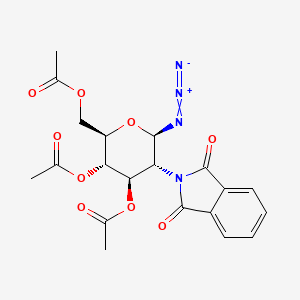
![(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13845477.png)
